molecular formula C19H13ClN2O5S B11696830 N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-nitrobenzenesulfonamide

N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-nitrobenzenesulfonamide

Cat. No.: B11696830
M. Wt: 416.8 g/mol
InChI Key: BXMCFGQHHTULNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-BENZOYL-4-CHLOROPHENYL)-4-NITROBENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a benzoyl group, a chlorophenyl group, a nitrobenzene group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZOYL-4-CHLOROPHENYL)-4-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 2-benzoyl-4-chlorophenylamine: This intermediate is prepared by reacting 2-chlorobenzoyl chloride with 4-chloroaniline in the presence of a base such as pyridine.

    Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Sulfonation: Finally, the nitrated intermediate is reacted with chlorosulfonic acid to introduce the sulfonamide group, resulting in the formation of N-(2-BENZOYL-4-CHLOROPHENYL)-4-NITROBENZENE-1-SULFONAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-BENZOYL-4-CHLOROPHENYL)-4-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-BENZOYL-4-CHLOROPHENYL)-4-NITROBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-BENZOYL-4-CHLOROPHENYL)-4-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. Additionally, the nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

N-(2-BENZOYL-4-CHLOROPHENYL)-4-NITROBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:

    N-(2-BENZOYL-4-CHLOROPHENYL)-2-CHLOROBENZAMIDE: Similar structure but lacks the nitro and sulfonamide groups.

    N-(2-BENZOYL-4-CHLOROPHENYL)-2-NITROBENZAMIDE: Similar structure but lacks the sulfonamide group.

    N-(2-BENZOYL-4-CHLOROPHENYL)-4-CHLOROBENZAMIDE: Similar structure but lacks the nitro and sulfonamide groups.

Properties

Molecular Formula

C19H13ClN2O5S

Molecular Weight

416.8 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C19H13ClN2O5S/c20-14-6-11-18(17(12-14)19(23)13-4-2-1-3-5-13)21-28(26,27)16-9-7-15(8-10-16)22(24)25/h1-12,21H

InChI Key

BXMCFGQHHTULNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.